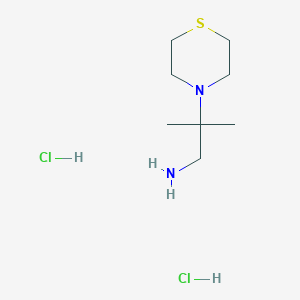

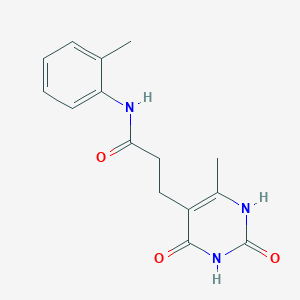

2-(Sulfamoylmethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

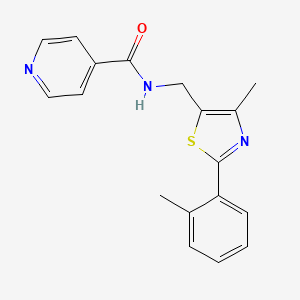

2-(Sulfamoylmethyl)benzamide is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is a powder at room temperature .

Synthesis Analysis

Benzamides, including 2-(Sulfamoylmethyl)benzamide, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 2-(Sulfamoylmethyl)benzamide, can be determined using electron diffraction and quantum chemical calculations . The Inchi Code for 2-(Sulfamoylmethyl)benzamide is 1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) .Chemical Reactions Analysis

Benzamides, including 2-(Sulfamoylmethyl)benzamide, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is performed through a green, rapid, mild, and highly efficient pathway .Physical And Chemical Properties Analysis

2-(Sulfamoylmethyl)benzamide is a powder at room temperature . It has a melting point of 208-211 degrees Celsius . The Inchi Code for 2-(Sulfamoylmethyl)benzamide is 1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) .Applications De Recherche Scientifique

Selective Inhibitor for h-NTPDases

“2-(Sulfamoylmethyl)benzamide” has been synthesized as a selective inhibitor for h-NTPDases . The h-NTPDases are a diverse group of eight isozymes involved in various physiological and pathological functions, such as thrombosis, diabetes, inflammation, and cancer . The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was found to be the most potent inhibitor of h-NTPDase1 .

Antioxidant Activity

Benzamide compounds, which include “2-(Sulfamoylmethyl)benzamide”, have been synthesized and analyzed for their in vitro antioxidant activity . This includes total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

These benzamide compounds have also been tested for their in vitro growth inhibitory activity against different bacteria . This suggests potential applications in the development of new antibacterial agents .

Anti-Inflammatory Activity

Benzamides, including “2-(Sulfamoylmethyl)benzamide”, have been widely used in the treatment of inflammation . This suggests potential applications in the development of new anti-inflammatory drugs .

Anti-Cancer Activity

Benzamides have been widely used in the treatment of cancer . This suggests potential applications in the development of new anti-cancer drugs .

Treatment of Hypercholesterolemia

Benzamides have been widely used in the treatment of hypercholesterolemia . This suggests potential applications in the development of new drugs for the treatment of high cholesterol .

Mécanisme D'action

While the specific mechanism of action for 2-(Sulfamoylmethyl)benzamide is not mentioned in the search results, benzimidazoles, a class of compounds to which benzamides belong, have been found to exhibit various mechanisms of action as anticancer agents, depending on the substitution pattern around the nucleus .

Safety and Hazards

Orientations Futures

While the specific future directions for 2-(Sulfamoylmethyl)benzamide are not mentioned in the search results, benzamides, including 2-(Sulfamoylmethyl)benzamide, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds .

Propriétés

IUPAC Name |

2-(sulfamoylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDDOEDSFRAPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Sulfamoylmethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

![8-methyl-3-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2574852.png)

![4-Benzoyl-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2574853.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)